N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}-4-methoxybenzamide
Description
N-{2-[(4-Benzylpiperazin-1-yl)sulfonyl]ethyl}-4-methoxybenzamide is a synthetic small molecule characterized by a piperazine core substituted with a benzyl group at the 4-position. The piperazine ring is linked via a sulfonyl bridge to an ethyl chain, which terminates in a 4-methoxybenzamide moiety. This structure combines features common to bioactive molecules, including a sulfonamide group (imparting metabolic stability) and a methoxy-substituted aromatic ring (influencing lipophilicity and receptor interactions). The benzylpiperazine component may contribute to CNS activity, as seen in analogous compounds targeting neurotransmitter receptors .
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-28-20-9-7-19(8-10-20)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXULJUROZCLTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-benzylpiperazine: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Formation of the sulfonyl intermediate: The 4-benzylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with 4-methoxybenzamide: Finally, the sulfonyl intermediate is coupled with 4-methoxybenzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or sulfonyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 4-methoxybenzamide group contrasts with the 4-nitro and pyridyl substituents in . The hydrochloride salt in improves aqueous solubility, a critical factor for oral bioavailability, whereas the neutral target compound may require formulation adjustments for optimal delivery.
Conformational Stability :
- Crystallographic data for reveals a mean C–C bond length of 0.002 Å and torsional angles (e.g., C7—N1—C6—C5 = −15.52°) indicative of a rigid piperazine-sulfonyl-ethyl backbone . This rigidity may enhance receptor selectivity compared to more flexible analogues.
Piperazine Substitution Patterns :
- Methoxyphenyl substituents introduce hydrogen-bonding capabilities, as seen in , where the 2-methoxy group may stabilize receptor interactions via polar contacts.
Analogues with Heterocyclic Variations
The 3-hydroxyphenyl group in could enhance water solubility but reduce membrane permeability compared to the target compound’s benzyl group.
Sulfonyl Group Diversity
The fluorinated sulfonamides in (e.g., 68867-62-9) demonstrate extreme hydrophobicity due to perfluorinated chains, contrasting with the target’s simpler sulfonyl-ethyl linkage. Such fluorinated derivatives are typically used in polymer chemistry, underscoring the target compound’s suitability for pharmaceutical applications due to balanced polarity.
Biological Activity
N-{2-[(4-benzylpiperazin-1-yl)sulfonyl]ethyl}-4-methoxybenzamide, a compound with potential pharmacological applications, is characterized by its unique structure that combines a piperazine moiety with a sulfonamide and an aromatic amide. This combination suggests diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 450.56 g/mol. The compound features a piperazine ring that is known for its ability to interact with various neurotransmitter receptors, making it a candidate for further biological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N3O3S |
| Molecular Weight | 450.56 g/mol |
| Structure | Chemical Structure |
Neuropharmacological Effects
Recent studies have indicated that compounds containing piperazine derivatives exhibit significant activity as inhibitors of human acetylcholinesterase (AChE). This inhibition is crucial for the treatment of neurodegenerative disorders such as Alzheimer's disease, where AChE plays a pivotal role in the breakdown of the neurotransmitter acetylcholine. This compound has been shown to bind effectively at both the peripheral anionic site and catalytic sites of AChE, enhancing its potential as a therapeutic agent in neuroprotection .
Antimicrobial and Antitumor Activity
In addition to its neuropharmacological properties, there is emerging evidence that piperazine derivatives can exhibit antimicrobial and antitumor activities. For instance, certain structural modifications have led to increased potency against various bacterial strains and cancer cell lines. The sulfonamide group in this compound may contribute to these effects, as sulfonamides are known for their broad-spectrum antimicrobial properties .
Case Studies
- Inhibition of Acetylcholinesterase : A study evaluated several piperazine derivatives, including this compound, demonstrating significant AChE inhibition with IC50 values in the low micromolar range. The study highlighted the importance of the piperazine ring in enhancing binding affinity through hydrogen bonding interactions .
- Antitumor Activity : Another investigation focused on the cytotoxic effects of piperazine derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index for future development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
